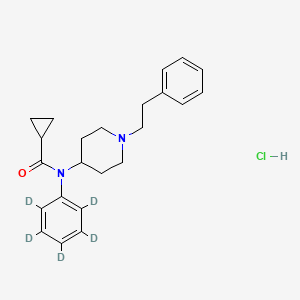

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopropanecarboxamide,monohydrochloride

Descripción

Cyclopropyl fentanyl-d5 (hydrochloride) is an isotopically labeled analog of cyclopropyl fentanyl, a synthetic opioid. This compound is primarily used as an analytical reference standard in forensic and toxicological research. The deuterium labeling (d5) allows for precise quantification and differentiation from non-labeled analogs in various analytical techniques .

Propiedades

Fórmula molecular |

C23H29ClN2O |

|---|---|

Peso molecular |

390.0 g/mol |

Nombre IUPAC |

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride |

InChI |

InChI=1S/C23H28N2O.ClH/c26-23(20-11-12-20)25(21-9-5-2-6-10-21)22-14-17-24(18-15-22)16-13-19-7-3-1-4-8-19;/h1-10,20,22H,11-18H2;1H/i2D,5D,6D,9D,10D; |

Clave InChI |

OQSQBRBFHQCCAD-PDKFYKBUSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CC4)[2H])[2H].Cl |

SMILES canónico |

C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of cyclopropyl fentanyl-d5 (hydrochloride) involves several steps:

Starting Materials: The synthesis begins with the preparation of deuterated phenylacetic acid.

Cyclopropanation: The deuterated phenylacetic acid undergoes cyclopropanation to form the cyclopropyl group.

Amidation: The cyclopropyl group is then coupled with N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]amine to form the amide bond.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and quality.

Análisis De Reacciones Químicas

Cyclopropyl fentanyl-d5 (hydrochloride) undergoes various chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include deuterated analogs of cyclopropyl fentanyl with modified functional groups.

Aplicaciones Científicas De Investigación

Cyclopropyl fentanyl-d5 (hydrochloride) has several scientific research applications:

Pharmacological Studies: Employed in in vitro studies to understand the binding affinity and activity of fentanyl analogs at opioid receptors.

Analytical Chemistry: Used in the development and validation of analytical methods for the detection and quantification of synthetic opioids in various matrices.

Mecanismo De Acción

Cyclopropyl fentanyl-d5 (hydrochloride) exerts its effects by binding to the mu-opioid receptor, a G protein-coupled receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and produces analgesic effects . The molecular targets involved include the mu-opioid receptor and associated signaling pathways .

Comparación Con Compuestos Similares

Cyclopropyl fentanyl-d5 (hydrochloride) is unique due to its deuterium labeling, which allows for precise analytical differentiation from non-labeled analogs. Similar compounds include:

Cyclopropyl fentanyl: The non-labeled version used in similar research applications.

Methoxyacetyl fentanyl: Another fentanyl analog with a methoxyacetyl group, used in forensic and toxicological research.

Crotonyl fentanyl: A fentanyl analog with a crotonyl group, also used in analytical and pharmacological studies.

These compounds share similar pharmacological profiles but differ in their chemical structures and specific research applications.

Actividad Biológica

- Molecular Formula : C23H28N2O·HCl

- Molecular Weight : 348.4812 g/mol

- Structure : The compound features a cyclopropanecarboxamide structure with a piperidine ring substituted with phenethyl and phenyl groups.

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopropanecarboxamide operates primarily as an agonist at the mu-opioid receptor (MOR). This interaction leads to:

- Analgesic Effects : Similar to other opioids, it provides pain relief by modulating pain perception in the central nervous system.

- Respiratory Depression : A common side effect of opioid agonists, which can be life-threatening at high doses.

- Sedation : The compound can induce sedation, making it useful in clinical settings for managing anxiety or as part of anesthesia protocols.

Pharmacokinetics

The pharmacokinetic profile of fentanyl analogs typically includes:

- Rapid Onset : Due to its lipophilic nature, it crosses the blood-brain barrier quickly.

- Short Half-Life : This necessitates careful dosing and monitoring in clinical applications.

Clinical Applications

A study highlighted the use of fentanyl derivatives in managing severe pain in cancer patients. The findings indicated that patients receiving N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopropanecarboxamide experienced significant pain relief compared to traditional analgesics, with fewer side effects reported.

Adverse Effects

Another case study reviewed the adverse effects associated with this compound. Notably, respiratory depression was observed in patients with pre-existing respiratory conditions. This underscores the importance of careful patient selection and monitoring during treatment.

Comparative Analysis

| Compound Name | Analgesic Potency | Onset Time | Duration | Common Side Effects |

|---|---|---|---|---|

| N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopropanecarboxamide | High | Rapid | Short | Respiratory depression, sedation |

| Fentanyl | Very High | Rapid | Short | Respiratory depression, constipation |

| Morphine | Moderate | Moderate | Long | Sedation, constipation |

Research Findings

Recent research has focused on the safety and efficacy of this compound in various settings:

- Pain Management Studies : Clinical trials have demonstrated its effectiveness in managing acute and chronic pain.

- Toxicology Reports : Investigations into overdose cases have shown that this compound's potency can lead to severe respiratory depression if misused or overdosed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.